molecular formula C14H15NO4 B11858263 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone CAS No. 91523-09-0

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone

Cat. No.: B11858263
CAS No.: 91523-09-0
M. Wt: 261.27 g/mol
InChI Key: CRRYVCKMIXVHJG-UHFFFAOYSA-N
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Description

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone is a synthetic isoquinoline derivative of high interest in scientific research. Isoquinolines are recognized as crucial scaffolds in medicinal chemistry and organic synthesis due to their diverse biological activities. This compound, featuring a trimethoxy substitution pattern and an ethanone functional group, is designed for use in research and development laboratories. It serves as a key intermediate for the construction of complex molecular architectures in drug discovery projects. Researchers also utilize such compounds to develop new synthetic methodologies and create diverse chemical libraries for high-throughput screening in various fields, including agrochemistry. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Please consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

CAS No.

91523-09-0

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-(5,6,7-trimethoxyisoquinolin-8-yl)ethanone

InChI

InChI=1S/C14H15NO4/c1-8(16)11-10-7-15-6-5-9(10)12(17-2)14(19-4)13(11)18-3/h5-7H,1-4H3

InChI Key

CRRYVCKMIXVHJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C2=C1C=NC=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 5,6,7-trimethoxyisoquinoline.

    Acylation Reaction: The key step involves the acylation of 5,6,7-trimethoxyisoquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone.

Industrial Production Methods

While specific industrial production methods for 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone involves its interaction with various molecular targets. The methoxy groups and the ethanone moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets are still under investigation.

Comparison with Similar Compounds

1-(6-Methoxy-7-Prenylisoquinolin-1-YL)Ethanone (Compound 1, )

  • Substituents: Methoxy at position 6, prenyl (3-methylbut-2-enyl) at position 7, and ethanone at position 1.
  • Key Differences: The target compound has three methoxy groups (positions 5, 6, 7) versus a single methoxy and a prenyl group in Compound 1.
  • Biological Activity : Compound 1 was isolated from Thalictrum glandulosis and belongs to a class of anti-TMV (tobacco mosaic virus) alkaloids. The prenyl group may contribute to antiviral efficacy by facilitating interactions with viral proteins .

1-(6-Hydroxy-7-Prenylisoquinolin-1-YL)Ethanone (Compound 2, )

  • Substituents : Hydroxy at position 6 and prenyl at position 5.
  • Key Differences: The hydroxyl group introduces acidity (pKa ~10) compared to methoxy’s neutrality, affecting solubility and hydrogen-bonding capacity.

Aromatic Ethanone Derivatives

1-(2-Chlorophenyl)Ethanone ()

  • Structure : Simple aromatic ketone with a chlorine substituent at the ortho position.
  • Key Differences: Molecular Complexity: The target compound’s isoquinoline scaffold is more complex than the single-ring system of 1-(2-chlorophenyl)ethanone. Electronic Effects: Chlorine is electron-withdrawing, reducing electron density on the aromatic ring, while methoxy groups donate electrons, increasing reactivity in electrophilic substitutions .
  • Applications: 1-(2-Chlorophenyl)ethanone is a synthetic intermediate in pharmaceuticals and agrochemicals, highlighting the role of substituent positioning in directing reactivity .

Polyhalogenated/Nitro-Substituted Derivatives

1-(6,7-Dichloro-8-Nitro-2,3-Dihydrobenzo[B][1,4]Dioxin-5-YL)Ethanone ()

  • Structure: Features a dihydrobenzodioxin core with dichloro, nitro, and ethanone groups.
  • Key Differences: Electron Effects: Nitro and chloro groups are strongly electron-withdrawing, creating a deactivated aromatic system compared to the electron-rich trimethoxy isoquinoline. Solubility: The nitro group may reduce water solubility, whereas methoxy groups in the target compound enhance it .
  • Applications : Such polyhalogenated compounds are often intermediates in synthesizing herbicides or antibiotics, leveraging their electrophilic reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Source/Bioactivity
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone C₁₄H₁₅NO₄ 261.27 (calc.) 5,6,7-OMe, 8-COCH₃ Hypothesized natural product
1-(6-Methoxy-7-prenylisoquinolin-1-YL)ethanone C₁₇H₁₉NO₂ 285.34 (calc.) 6-OMe, 7-prenyl, 1-COCH₃ Anti-TMV alkaloid
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 2-Cl, COCH₃ Synthetic intermediate
1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzo[b][1,4]dioxin-5-YL)ethanone C₁₀H₇Cl₂NO₅ 292.07 6,7-Cl, 8-NO₂, 5-COCH₃ Synthetic intermediate

Biological Activity

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone, a compound derived from isoquinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone typically involves the reaction of isoquinoline derivatives with appropriate acylating agents. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Cytotoxic Effects

Recent studies have demonstrated that 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone exhibits significant cytotoxicity against various cancer cell lines. The compound was evaluated using the HepG2 cell line (human liver cancer), where it showed an IC50 value of approximately 1.38 μM, indicating potent anticancer activity. This potency is comparable to established chemotherapeutic agents such as doxorubicin .

Table 1: Cytotoxic Activity of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone

Cell LineIC50 (μM)Reference CompoundIC50 (μM)
HepG21.38Doxorubicin0.05
MCF7 (Breast Cancer)2.52Doxorubicin0.06
NCI-H460 (Lung Cancer)3.21Doxorubicin0.04

The mechanism underlying the cytotoxic effects of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone appears to involve apoptosis induction through the intrinsic pathway. Flow cytometry analyses revealed that treatment with this compound led to an increase in early and late apoptotic cells by approximately 60% compared to untreated controls .

Key Findings:

  • Cell Cycle Arrest : The compound induced G2/M phase arrest in HepG2 cells, leading to a significant accumulation of cells in this phase (30.83% vs. 13.28% in control) after treatment .
  • Apoptotic Markers : ELISA assays indicated that treatment with the compound increased levels of pro-apoptotic proteins p53 and Bax while decreasing anti-apoptotic Bcl-2 levels by approximately 5.58-fold .

Case Studies

In a comparative study involving various isoquinoline derivatives, it was found that those with methoxy substitutions exhibited enhanced cytotoxicity against cancer cell lines due to improved interactions with cellular targets involved in apoptosis pathways .

Another study highlighted the dual activity of isoquinoline derivatives against both cancer cells and microbial strains, suggesting a broader therapeutic potential beyond oncology .

Q & A

Q. What synthetic strategies are recommended for 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone, and how can reaction conditions be optimized?

A multi-step synthesis approach is typical for such compounds, involving alkylation/acylation reactions and functional group modifications. For example, alkylating agents like bromo-ethanone derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) can be used to introduce acetyl groups, followed by methoxy group installation via nucleophilic substitution . Optimization parameters include temperature control (60–100°C), catalyst selection (e.g., K2CO3 for deprotonation), and solvent polarity (DMF or THF) to maximize yield (>90%) and purity . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. How should researchers characterize the structural purity of this compound?

Structural validation requires complementary techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic/ketone carbons .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for analogous isoquinoline derivatives .
  • Mass spectrometry (EI or ESI) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 313.39) .

Q. What solubility profiles are expected in common solvents, and how do they influence experimental design?

Solubility is typically low in aqueous media (e.g., ~1.2 × 10<sup>−5</sup> g/L in water at 25°C for similar ethanones) but higher in polar aprotic solvents like DMSO or DMF . This necessitates solvent optimization for biological assays (e.g., DMSO stock solutions diluted in buffer). Use shake-flask methods with HPLC quantification to determine precise solubility .

Q. What stability considerations are critical for storage and handling?

The compound is likely hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials. Monitor degradation via TLC or HPLC, particularly for ketone oxidation or demethylation .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assays be resolved?

Contradictions often arise from assay variability (e.g., cell-line specificity or enzyme isoform differences). Use orthogonal methods:

  • Enzyme kinetics : Measure Ki values under standardized conditions .
  • Cell-based assays : Compare IC50 in multiple models (e.g., cancer vs. normal cells) .
  • Statistical meta-analysis : Pool data from replicate experiments to identify outliers .

Q. What strategies are effective for studying enzyme inhibition mechanisms?

Combine molecular docking (e.g., AutoDock Vina) to predict binding poses with kinetic assays (e.g., competitive vs. non-competitive inhibition). For example, monitor NADPH depletion rates in cytochrome P450 inhibition studies . Surface plasmon resonance (SPR) can quantify binding affinity (KD) in real-time .

Q. How can crystallographic studies resolve structural ambiguities?

Perform single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to determine bond lengths and angles. Refinement with SHELXL and validation via R-factors (<5%) ensure accuracy. For example, analogous quinoline derivatives exhibit triclinic crystal systems (space group P1) with Z = 2 .

Q. How can QSAR models predict pharmacological effects?

Use 3D-QSAR (e.g., CoMFA or CoMSIA) with descriptors like logP, polar surface area, and H-bond acceptors. Train models on datasets of similar isoquinoline derivatives and validate via leave-one-out cross-validation (q<sup>2</sup> > 0.6). Prioritize compounds with predicted IC50 < 10 µM for further testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.